molecular formula C19H21N5O4 B11236334 N-(2,5-dimethoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide

Cat. No.: B11236334
M. Wt: 383.4 g/mol
InChI Key: WWWJWHUDLUPRDD-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHOXYPHENYL)-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of triazinoindazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-(2,5-DIMETHOXYPHENYL)-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-DIMETHOXYPHENYL)-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE is unique due to the combination of the triazinoindazole core with the 2,5-dimethoxyphenyl and acetamide groups. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C19H21N5O4

Molecular Weight

383.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)acetamide

InChI

InChI=1S/C19H21N5O4/c1-27-12-7-8-16(28-2)15(9-12)21-17(25)10-23-19(26)18-13-5-3-4-6-14(13)22-24(18)11-20-23/h7-9,11H,3-6,10H2,1-2H3,(H,21,25)

InChI Key

WWWJWHUDLUPRDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2

Origin of Product

United States

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